5‑ to >10‑Fold Reduction in AZT ID₅₀ and ID₉₅ Against HIV‑1 in Human Monocyte/Macrophages
In adherence‑purified human monocyte/macrophage cultures infected with HIV‑1 (strain IIIB), the addition of 2 μM dipyridamole (DPM) reduced the ID₅₀ of zidovudine (AZT) to 18% of the AZT‑alone value and the ID₉₅ to 8% of the AZT‑alone value, corresponding to decreases of >5‑fold and >10‑fold, respectively [1]. Independently, in a clinical‑pharmacology study, dipyridamole at micromolar concentrations reduced the anti‑HIV 95% inhibitory concentration (IC₉₅) of zidovudine by 5‑ to 10‑fold in vitro [2]. These values are comparator‑based: the baseline is AZT monotherapy tested in the identical assay system under identical conditions.
| Evidence Dimension | AZT antiviral potency (ID₅₀ and ID₉₅/IC₉₅ for HIV‑1 p24 suppression) |
|---|---|
| Target Compound Data | ID₅₀ reduced to 18% of AZT‑alone value; ID₉₅ reduced to 8% of AZT‑alone value (with 2 μM DPM); IC₉₅ reduced by 5‑ to 10‑fold |
| Comparator Or Baseline | AZT monotherapy (ID₅₀ and ID₉₅ set as 100% baseline in identical cultures) |
| Quantified Difference | >5‑fold reduction in ID₅₀; >10‑fold reduction in ID₉₅; 5‑ to 10‑fold reduction in IC₉₅ |
| Conditions | Adherence‑purified human monocyte/macrophages infected with HIV‑1(IIIB); p24 antigen readout; median‑effect plot analysis; DPM concentration = 2 μM [1]; clinical isolate in vitro IC₉₅ determination [2] |
Why This Matters
A >10‑fold reduction in the AZT concentration required for 95% viral suppression means that therapeutically effective antiviral activity can be achieved at substantially lower AZT exposures, directly addressing AZT's dose‑dependent toxicity.
- [1] Weinstein JN, Szebeni J, Wahl SM, et al. Chemotherapeutic composition for AIDS. WO Patent WO1989011274A1, published 30 November 1989; Table 1 and patent text lines 229‑247. View Source
- [2] Hendrix CW, Flexner C, Szebeni J, et al. Effect of dipyridamole on zidovudine pharmacokinetics and short‑term tolerance in asymptomatic human immunodeficiency virus‑infected subjects. Antimicrob Agents Chemother. 1994;38(5):1036‑1040. doi:10.1128/AAC.38.5.1036 View Source
